molecular formula C17H21N3O4S2 B2517054 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034332-18-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2517054
CAS RN: 2034332-18-6
M. Wt: 395.49
InChI Key: KDAQKBWAKSNPRA-UHFFFAOYSA-N
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Description

The compound "N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" is a complex molecule that appears to be a derivative of imidazole sulfonamide. Imidazole sulfonamides are a class of compounds known for their diverse range of biological activities, including potential therapeutic applications in cardiac electrophysiology and as detoxification agents for carcinogenic substances.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related imidazole sulfonamides has been explored. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, indicating that the imidazol-1-yl moiety can be a key functional group for producing biological activity . The synthesis typically involves the formation of the imidazole ring followed by the introduction of the sulfonamide group. The synthesis process is crucial as it can affect the purity, yield, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of imidazole sulfonamides is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This ring is often substituted with various functional groups that can modulate the compound's properties. In the case of the compound under analysis, the imidazole ring is substituted with a methyl group and an isopropyl group, which could influence its binding affinity and solubility .

Chemical Reactions Analysis

Imidazole sulfonamides can undergo various chemical reactions, including conjugation with glutathione, which is a detoxification mechanism for toxic compounds. For example, the non-enzymatic reaction of an arylnitroso compound with glutathione resulted in the formation of a N-hydroxy-sulfonamide adduct, a new binding form between arylnitroso compounds and thiols . This suggests that the compound may also participate in similar detoxification reactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the imidazole ring contributes to the basicity of the compound, while the sulfonamide group can affect its acidity and hydrogen bonding capacity. These properties are important for the compound's biological activity and pharmacokinetics. For instance, the electrophysiological activity of N-substituted imidazolylbenzamides suggests that these compounds can interact with cardiac ion channels, potentially making them useful as class III antiarrhythmic agents .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

One of the primary applications of this compound lies in the field of organic chemistry, where it serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. The development of efficient synthetic pathways, such as the one-pot synthesis techniques, highlights its utility in creating imidazo[1,2-a]pyridin-3-yl sulfonamides and imidazo[2,1-b]thiazol-5-yl sulfonamides, which are crucial for further pharmaceutical and chemical research (Rozentsveig et al., 2013).

Antibacterial and Antifungal Properties

Research into novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications underlines the significance of such chemical entities. These studies showcase the potential of derivatives for use as antibacterial agents, with some compounds demonstrating high activities against various bacterial strains, marking a step forward in the development of new antibacterial drugs (Azab et al., 2013).

Antioxidant and Anti-Inflammatory Applications

The exploration of sulfonamide derivatives in the context of antioxidant and anti-inflammatory properties provides a new dimension to the therapeutic potential of these compounds. Studies on celecoxib derivatives, for instance, have shown promising results in anti-inflammatory and analgesic activities, along with antioxidant capabilities, indicating their potential as therapeutic agents in managing inflammation and oxidative stress-related disorders (Küçükgüzel et al., 2013).

Enzyme Inhibition for Drug Development

The compound's application extends to the inhibition of various enzymes, showcasing its potential in drug development, particularly in designing inhibitors for enzymes involved in inflammatory pathways. Through genome-wide analysis and comparative docking studies, new derivatives have been investigated for their inhibitory effects on human cyclooxygenase-2, lipoxygenase, thromboxane synthase, and prostacyclin synthase enzymes. This not only aids in understanding the molecular basis of inflammation but also contributes to the development of anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-8-25-10-13)14-5-4-7-24-14/h4-10,12,18,21H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAQKBWAKSNPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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